molecular formula C18H16ClN3O3S B214789 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide

Cat. No. B214789
M. Wt: 389.9 g/mol
InChI Key: LPPBGFHBNMBHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide, also known as CBP, is a chemical compound that has shown promising results in scientific research. CBP belongs to the class of benzisothiazole derivatives and has been studied for its potential use in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has also been shown to bind to the serotonin transporter, which can increase the levels of serotonin in the brain and improve mood.
Biochemical and Physiological Effects
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has been shown to have various biochemical and physiological effects in the body. In animal studies, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and inhibit the growth of cancer cells. 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.

Advantages and Limitations for Lab Experiments

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential applications. However, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide. In medicine, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide could be further studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In agriculture, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide could be further studied for its potential use as a pesticide and herbicide. In material science, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide could be further studied for its potential use in the development of organic semiconductors and light-emitting diodes. Additionally, further research is needed to fully understand the mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide and its potential side effects.

Synthesis Methods

The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(2-chlorobenzoyl)piperazine. The resulting product is then reacted with 2-aminobenzenesulfonamide in the presence of a dehydrating agent such as thionyl chloride to form 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide. The overall yield of the synthesis process is approximately 50%.

Scientific Research Applications

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has shown promising results in the treatment of cancer, Alzheimer's disease, and depression. In agriculture, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has been studied for its potential use as a pesticide and herbicide. In material science, 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide has been studied for its potential use in the development of organic semiconductors and light-emitting diodes.

properties

Product Name

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H16ClN3O3S/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)26(24,25)20-17/h1-8H,9-12H2

InChI Key

LPPBGFHBNMBHJI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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